N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine
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Overview
Description
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is a compound that features a benzotriazole moiety linked to a pyridine ring via a butyl chain. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Alkylation: The benzotriazole is then alkylated with a butyl halide under basic conditions to form 1-(1H-1,2,3-benzotriazol-1-yl)butane.
Coupling with Pyridine: The alkylated benzotriazole is coupled with 2-aminopyridine using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole and pyridine rings.
Reduction: Reduced forms of the benzotriazole and pyridine rings.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)ethane
- 1-(1H-1,2,3-benzotriazol-1-yl)propane
- 1-(1H-1,2,3-benzotriazol-1-yl)butane
Uniqueness
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is unique due to the presence of both the benzotriazole and pyridine moieties, which confer distinct chemical and biological properties. The butyl linker provides flexibility and spatial separation between the two functional groups, enhancing its ability to interact with diverse molecular targets.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-7-15(17-14-10-5-6-11-16-14)20-13-9-4-3-8-12(13)18-19-20/h3-6,8-11,15H,2,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVYAZABOAYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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